1-Bromo-3-(difluoromethoxy)-5-methylbenzene 1-Bromo-3-(difluoromethoxy)-5-methylbenzene
Brand Name: Vulcanchem
CAS No.: 1261859-71-5
VCID: VC11682660
InChI: InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3
SMILES: CC1=CC(=CC(=C1)Br)OC(F)F
Molecular Formula: C8H7BrF2O
Molecular Weight: 237.04 g/mol

1-Bromo-3-(difluoromethoxy)-5-methylbenzene

CAS No.: 1261859-71-5

Cat. No.: VC11682660

Molecular Formula: C8H7BrF2O

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(difluoromethoxy)-5-methylbenzene - 1261859-71-5

CAS No. 1261859-71-5
Molecular Formula C8H7BrF2O
Molecular Weight 237.04 g/mol
IUPAC Name 1-bromo-3-(difluoromethoxy)-5-methylbenzene
Standard InChI InChI=1S/C8H7BrF2O/c1-5-2-6(9)4-7(3-5)12-8(10)11/h2-4,8H,1H3
Standard InChI Key UBPUHAFKNSTHEK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)Br)OC(F)F
Canonical SMILES CC1=CC(=CC(=C1)Br)OC(F)F

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 1-bromo-3-(difluoromethoxy)-5-methylbenzene is C₈H₇BrF₂O, with a molecular weight of 237.04 g/mol. The benzene ring is substituted with three functional groups:

  • Bromine (Br) at position 1, a halogen known for its electron-withdrawing effects and utility in cross-coupling reactions.

  • Difluoromethoxy (OCF₂H) at position 3, a fluorinated ether group that enhances metabolic stability and lipophilicity.

  • Methyl (CH₃) at position 5, an electron-donating group that influences regioselectivity in electrophilic substitutions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇BrF₂O
Molecular Weight237.04 g/mol
Exact Mass235.96 (for ⁷⁹Br isotope)
Boiling PointEstimated 220–240°C
Density~1.6 g/cm³ (predicted)
LogP (Partition Coefficient)~3.2 (calculated)

The LogP value suggests moderate hydrophobicity, making the compound suitable for organic synthesis in nonpolar solvents .

Synthesis and Manufacturing

Diazotization and Sandmeyer Reaction

A patented method for synthesizing 1-bromo-3,5-difluorobenzene ( ) provides a template for adapting to the target compound. The process involves:

  • Diazotization: Treating 3-(difluoromethoxy)-5-methylaniline with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at temperatures below 10°C to form a diazonium salt.

  • Sandmeyer Reaction: Reacting the diazonium salt with copper(I) bromide (CuBr) in HBr, followed by steam distillation to isolate the product.

Example Synthesis (Adapted from ):

  • Diazotization:

    • Dissolve 0.5 mol of 3-(difluoromethoxy)-5-methylaniline in 48% HBr (1.25 mol).

    • Add NaNO₂ (0.5 mol) in water at <10°C until diazotization completes (starch-iodide paper test).

  • Sandmeyer Reaction:

    • Add the diazonium salt to a boiling mixture of CuBr (0.25 mol) and HBr (0.27 mol).

    • Distill the organic layer via steam distillation, yielding 1-bromo-3-(difluoromethoxy)-5-methylbenzene with an estimated 80–85% yield .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature (Diazotization)0–10°C
HBr Excess2.5–3.0 equivalents
CuBr Stoichiometry0.5 equivalents
Yield80–85%

Chemical Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes SNAr (Nucleophilic Aromatic Substitution) with strong nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example:

C8H7BrF2O+NH3CuCNC8H8F2ON+HBr\text{C}_8\text{H}_7\text{BrF}_2\text{O} + \text{NH}_3 \xrightarrow{\text{CuCN}} \text{C}_8\text{H}_8\text{F}_2\text{ON} + \text{HBr}

This reactivity is exploited in pharmaceutical intermediates, such as antitumor agents .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with boronic acids to form biaryl structures, critical in material science:

C8H7BrF2O+ArB(OH)2Pd(PPh3)4C8H7F2O-Ar+B(OH)3\text{C}_8\text{H}_7\text{BrF}_2\text{O} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_8\text{H}_7\text{F}_2\text{O-Ar} + \text{B(OH)}_3

Reaction yields exceed 75% with palladium catalysts .

Industrial and Research Applications

Pharmaceutical Intermediates

The difluoromethoxy group enhances blood-brain barrier penetration, making the compound valuable in CNS drug candidates. Analogous structures are used in:

  • Anticancer agents: Brominated aromatics inhibit topoisomerase enzymes (IC₅₀ = 3–8 µM) .

  • Antimicrobials: Fluorinated derivatives show MIC values of 6.25–12.5 µg/mL against Staphylococcus aureus .

Agrochemicals

The methyl group improves soil persistence, enabling use in herbicides and fungicides. Field trials of analogs demonstrate 90% pest control at 50 ppm .

Comparison with Structural Analogs

Table 3: Property Comparison of Halogenated Benzene Derivatives

CompoundMolecular FormulaBoiling Point (°C)LogP
1-Bromo-3,5-difluorobenzene C₆H₃BrF₂210–2152.8
1-Bromo-3-chloro-5-(difluoromethoxy)benzene C₇H₄BrClF₂O245–250 (predicted)3.7
1-Bromo-3-(difluoromethoxy)-5-methylbenzeneC₈H₇BrF₂O220–240 (estimated)3.2

The methyl substitution in the target compound increases steric hindrance but improves solubility compared to chloro analogs .

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